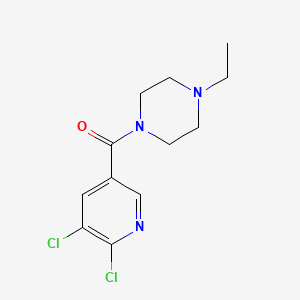![molecular formula C12H22N2O B7807219 N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7807219.png)
N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide: is a chemical compound that features a cyclopentanecarboxamide group attached to a piperidin-4-ylmethyl moiety. This compound is part of a broader class of organic compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with piperidine-4-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.
Biology: This compound has potential biological applications, including its use as a precursor in the synthesis of bioactive molecules. It may also be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. It may be used in drug discovery programs targeting various diseases such as cancer, inflammation, or infectious diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and derivatives involved.
Comparación Con Compuestos Similares
Piperidine derivatives
Cyclopentanecarboxamide derivatives
Other amide-containing compounds
Uniqueness: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its applications in various fields highlight its versatility and potential for further research and development.
Propiedades
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-3-1-2-4-11)14-9-10-5-7-13-8-6-10/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYISREGSZIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)



![3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807188.png)



![3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807204.png)

![1-[(2-Nitrophenyl)methyl]hydrazine](/img/structure/B7807218.png)
![[(2-Ethoxyphenyl)methyl]hydrazine](/img/structure/B7807227.png)
